molecular formula C13H19IN2OSi B8154626 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole CAS No. 918440-06-9

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B8154626
CAS No.: 918440-06-9
M. Wt: 374.29 g/mol
InChI Key: QVFYFWBKAHGCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a halogenated indazole derivative characterized by an iodine substituent at the 3-position and a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position nitrogen. The SEM group is widely employed in organic synthesis to protect reactive nitrogen centers during multi-step reactions, enabling selective functionalization of the indazole core . The iodine atom at the 3-position serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira) due to its high electronegativity and compatibility with transition-metal catalysts .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors such as c-Jun N-terminal kinase (JNK) inhibitors. Its synthesis involves standard peptide coupling conditions and purification via reverse-phase HPLC, yielding high purity (>93%) suitable for advanced research .

Properties

IUPAC Name

2-[(3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)13(14)15-16/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFYFWBKAHGCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC=CC=C2C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726982
Record name 3-Iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918440-06-9
Record name 3-Iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

SEM Group Installation

The SEM-protected indazole scaffold is synthesized via nucleophilic substitution. 1H-indazole (20 mmol) is dissolved in anhydrous DMF under nitrogen, treated with NaH (1.2 equiv), and reacted with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) at 0°C. The reaction proceeds to completion within 30 minutes at room temperature, yielding 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (2c) in 80% yield after column chromatography (pentane:diethyl ether = 10:1).

Key Data:

  • Reagents : SEM-Cl (1.1 equiv), NaH (1.2 equiv), DMF.

  • Conditions : 0°C → RT, 30 min.

  • Yield : 80%.

  • Characterization : 1H^1H-NMR (CDCl₃) δ 8.08 (s, 1H), 5.72 (s, 2H), 3.59–3.49 (m, 2H), 0.91–0.82 (m, 2H), −0.08 (s, 9H).

Regioselective Iodination Strategies

Directed Ortho-Metalation (DoM)

Regioselective iodination at the 3-position is achieved via zincation using TMP₂Zn·2LiCl (tetramethylpiperidino zinc). The SEM-protected indazole (2 mmol) is treated with TMP₂Zn·2LiCl (2.2 equiv) in THF at 50°C for 12 hours, followed by quenching with iodine (1.1 equiv) to afford the 3-iodo derivative.

Key Data:

  • Reagents : TMP₂Zn·2LiCl (2.2 equiv), I₂ (1.1 equiv), THF.

  • Conditions : 50°C, 12 h.

  • Yield : 75%.

  • Mechanism : Zincation occurs at the 3-position due to SEM-directed deprotonation, followed by electrophilic iodination.

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Pd-mediated couplings. SEM-protected indazole undergoes Miyaura borylation at the 3-position, followed by iodolysis with CuI/KI in DMF at 80°C. While less common, this method achieves 68% yield but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal iodination occurs in THF at 50°C, balancing reaction rate and side-product formation. Polar aprotic solvents (DMF, DMSO) reduce yields due to SEM group instability.

Catalytic Additives

The addition of CuCN·2LiCl (5 mol%) accelerates zincation, reducing reaction time to 6 hours with 82% yield.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography (pentane:diethyl ether = 3:1), isolating the title compound as a colorless oil.

Spectroscopic Analysis

  • HRMS (EI) : m/z 358.27 [M]⁺ (calc. for C₁₄H₁₉IN₂OSi: 358.03).

  • 1H^1H-NMR : δ 8.12 (s, 1H, H-4), 7.61 (d, J = 8.3 Hz, 1H), 5.75 (s, 2H, SEM-CH₂), 3.60–3.52 (m, 2H, SEM-OCH₂).

Applications and Derivatives

c-MET Kinase Inhibitors

The 3-iodo derivative serves as a precursor to inhibitors like 15 (Table 2), exhibiting IC₅₀ = 12 nM against D1228V mutant c-MET.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids introduces biaryl motifs, critical for enhancing binding affinity in kinase targets .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The trimethylsilyl-ethoxy-methyl group can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, with catalysts such as palladium or copper.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
One of the primary applications of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is in the development of anticancer agents. Research indicates that this compound exhibits inhibitory effects on specific kinases involved in cancer progression, such as c-MET. In a study focused on optimizing inhibitors for c-MET, the compound demonstrated sub-micromolar binding affinity, indicating its potential as a lead compound for cancer therapy .

Mechanism of Action:
The mechanism involves competitive inhibition of ATP binding to the kinase domain, which is crucial for cancer cell proliferation. The indazole moiety within the compound contributes significantly to its binding efficiency and selectivity against mutant forms of c-MET, which are often resistant to existing therapies .

Pharmacological Studies

Inhibition of Cytokine Release:
In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines like TNF-α from macrophages. This suggests its potential use in treating inflammatory diseases where cytokine release plays a critical role .

Selectivity and Efficacy:
The compound has been characterized for its selectivity against various signaling pathways, demonstrating a preference for inhibiting JNK-dependent pathways while sparing p38-dependent pathways. This selectivity is crucial for minimizing side effects in therapeutic applications .

Synthetic Applications

Synthesis and Derivatives:
The synthesis of this compound has been well-documented, with various synthetic routes explored to enhance yield and purity. The compound can be modified to create derivatives with improved pharmacokinetic properties or altered biological activities .

Table 1: Synthetic Routes and Yields

Synthesis MethodYield (%)Key Features
Direct iodination75Simple method, requires minimal steps
N-alkylation82Enhances solubility and bioavailability
Carbaldehyde formation68Useful for further functionalization

Case Studies

Case Study 1: Cancer Treatment
In a preclinical model, this compound was administered to mice bearing xenografts of human cancer cells. Results showed significant tumor regression compared to controls, highlighting its potential as an effective anticancer agent .

Case Study 2: Inflammatory Response Modulation
A study involving RAW 264.7 macrophages demonstrated that treatment with the compound significantly reduced TNF-α secretion in response to lipopolysaccharide stimulation, suggesting its utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom and the trimethylsilyl-ethoxy-methyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole with structurally and functionally related indazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications Reactivity Notes
This compound 3-I, 1-SEM ~348.23 Intermediate in JNK inhibitors; cross-coupling precursor SEM group enhances stability; iodine enables Pd-catalyzed couplings
Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate 3-I, 1-Me, 4-COOMe ~304.11 Bioactive molecule synthesis; ester group allows hydrolysis to carboxylic acids Carboxylate ester facilitates further derivatization (e.g., amidation)
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole 5-Br, 3-I, 1-SEM ~427.14 Dual halogenation for sequential functionalization Bromine adds steric bulk; compatible with Grignard or Ullmann reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-SEM-1H-indazole 3-Boronic ester, 1-SEM ~359.26 Suzuki-Miyaura cross-coupling partner Boronic ester enables C-C bond formation under mild conditions
3-Iodo-1-methyl-1H-indazole-5-carboxylic acid 3-I, 1-Me, 5-COOH ~306.09 Drug candidate synthesis (e.g., kinase inhibitors) Carboxylic acid group supports salt formation or conjugation

Key Findings from Comparative Analysis

Protecting Group Variations :

  • The SEM group in 3-Iodo-1-SEM-indazole offers superior stability compared to methyl or benzyl protecting groups, preventing unwanted side reactions during synthesis .
  • Methyl-protected analogs (e.g., Methyl 3-iodo-1-methyl-indazole-4-carboxylate) are less sterically hindered, favoring rapid coupling reactions .

Halogen Substitution Impact :

  • The iodine atom in 3-Iodo-1-SEM-indazole provides higher reactivity in cross-coupling reactions compared to bromine or chlorine analogs, albeit at a higher cost .
  • Dual-halogenated derivatives (e.g., 5-Bromo-3-Iodo-1-SEM-indazole) enable sequential functionalization, broadening synthetic utility .

Functional Group Compatibility :

  • Carboxylate esters (e.g., Methyl 3-iodo-1-methyl-indazole-4-carboxylate) are hydrolyzed to carboxylic acids for drug conjugation, while boronic esters (e.g., 3-Boronic ester-1-SEM-indazole) streamline C-C bond formation .

Purity and Commercial Availability :

  • 3-Iodo-1-SEM-indazole is typically sold at >97% purity, with prices ranging from €75–1,253 per gram depending on quantity . Methyl- and bromo-substituted analogs are more cost-effective but require additional purification steps .

Biological Activity

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is an indazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. The following sections provide a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions, starting from readily available precursors. The process typically includes:

  • Formation of Indazole Core : The indazole structure is synthesized through cyclization reactions involving appropriate diazoles.
  • Iodination : Iodine is introduced at the 3-position of the indazole ring, enhancing its reactivity and potential biological activity.
  • Alkylation : The trimethylsilyl ether group is introduced via alkylation, which is crucial for solubility and bioavailability.

For example, in one study, the compound was synthesized by reacting a precursor with sodium hydride in DMF followed by treatment with iodomethane and a suitable alkylating agent to form the final product .

Biological Activity

The biological activity of this compound has been evaluated in various assays, highlighting its potential as an anti-cancer agent. Key findings include:

  • Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against several tumor types .
  • Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cell proliferation and survival. It has been associated with the downregulation of key proteins involved in tumor progression, such as MMP9 (matrix metalloproteinase 9) and TIMP2 (tissue inhibitor of metalloproteinases) .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

  • Iodine Substitution : The presence of iodine at the 3-position significantly enhances the compound's interaction with biological targets, potentially increasing its potency compared to non-iodinated analogs.
  • Trimethylsilyl Group : The trimethylsilyl ether moiety improves lipophilicity and may facilitate better membrane permeability, enhancing cellular uptake .

Case Studies

Several studies have explored the biological implications of this compound:

  • Anti-Cancer Studies : In a comparative study involving multiple indazole derivatives, this compound was found to be one of the most potent compounds against A549 lung cancer cells, with an IC50 value lower than many standard chemotherapeutics .
  • In Vivo Efficacy : Animal models have shown that this compound can reduce tumor growth significantly when administered at therapeutic doses, suggesting its potential for further development as an anti-cancer agent .

Data Summary

The following table summarizes key biological activities and IC50 values for this compound compared to other indazole derivatives:

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)<5Inhibition of MMP9 and TIMP2
Indazole Derivative AHCT116 (Colon Cancer)10EGFR Inhibition
Indazole Derivative BMDA-MB-231 (Breast Cancer)15PI3K/Akt Pathway Modulation

Q & A

Q. What are the standard synthetic routes for 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group to the indazole nitrogen, followed by iodination at the 3-position. Key steps include:

  • SEM Protection : Reacting 1H-indazole with SEM-Cl under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF to achieve regioselective protection of the N1 position .
  • Iodination : Electrophilic iodination using N-iodosuccinimide (NIS) or I₂ in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce iodine at the 3-position .
  • Purification : Reverse-phase HPLC or column chromatography to isolate the final product, with purity confirmed via HPLC (>93%) and MALDI-mass spectrometry .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsCharacterization Methods
SEM ProtectionSEM-Cl, NaH, DMF, 0°C to RTTLC, ¹H/¹³C NMR
IodinationNIS, BF₃·Et₂O, CH₂Cl₂, 0°CHPLC, Mass Spectrometry
Final PurificationTFA deprotection, reverse-phase HPLCHPLC (purity >93%), MALDI-MS

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of SEM protection and iodination .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>93%) and monitor reaction progress .
  • Mass Spectrometry (MALDI-MS or ESI-MS) : For molecular weight confirmation .
  • Elemental Analysis : To validate empirical formula and purity .

Q. How does the SEM protecting group influence the reactivity of the indazole core in subsequent reactions?

Methodological Answer: The SEM group:

  • Stabilizes the N1 Position : Prevents unwanted side reactions (e.g., alkylation or oxidation) at the protected nitrogen, enabling selective functionalization at the 3-position .
  • Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA), preserving sensitive functional groups in downstream applications .
  • Comparisons : Unlike benzyl groups (used in related indazole derivatives), SEM offers better stability in basic conditions and compatibility with Grignard reagents .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of N-alkylation in SEM-protected indazoles?

Methodological Answer: Regioselectivity challenges arise due to competing reactivity at N1 and N2 positions. Strategies include:

  • Solvent and Base Selection : Polar aprotic solvents (DMF, DMSO) with strong bases (NaH, K₂CO₃) favor N1 alkylation .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition, enhancing N1 selectivity .
  • Catalytic Approaches : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Q. Example Workflow :

Pre-protect N1 with SEM.

Use K₂CO₃/DMF at 0°C for alkylation of the free N2 position.

Confirm regiochemistry via NOESY NMR to distinguish N1 vs. N2 substitution .

Q. How to address discrepancies in biological activity data between in vitro and in vivo studies for SEM-protected indazole derivatives?

Methodological Answer: Discrepancies may arise from:

  • Metabolic Instability : SEM deprotection in vivo alters pharmacokinetics. Validate metabolic stability via liver microsome assays .
  • Protein Binding : Use equilibrium dialysis to assess plasma protein binding, which may reduce free drug concentration in vivo .
  • Bioavailability Optimization : Reformulate derivatives with PEGylation or prodrug strategies to enhance solubility and absorption .

Q. What methodologies ensure the stability of 3-Iodo-SEM-indazole under various storage and reaction conditions?

Methodological Answer:

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent SEM group hydrolysis or iodine loss .
  • Reaction Conditions : Avoid prolonged exposure to strong acids/bases. Use TFA sparingly for deprotection .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Q. Table 2: Stability Guidelines

ConditionRecommendationReference
LightAmber glass vials, dark storage
MoistureDesiccants (silica gel) in packaging
Temperature–20°C for long-term storage

Q. How can researchers design assays to evaluate the biological activity of SEM-protected indazoles?

Methodological Answer:

  • Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinity to kinases or receptors .
  • Cell-Based Assays : Prioritize SEM-deprotected analogs in cytotoxicity screens (e.g., MTT assays) to avoid SEM interference .
  • In Vivo Models : For pharmacokinetic studies, employ radiolabeled (¹²⁵I) derivatives to track biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.